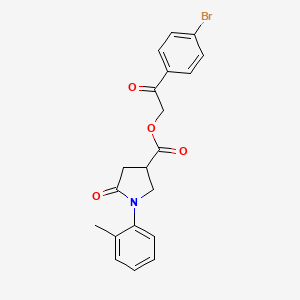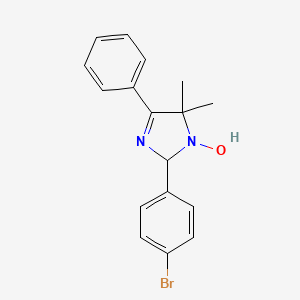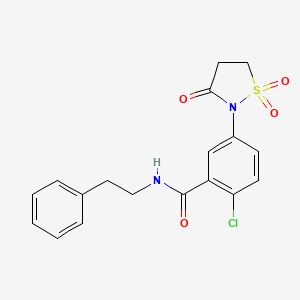![molecular formula C18H15N3O2S B5195379 3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone](/img/structure/B5195379.png)
3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its various potential applications in the field of medicine and biotechnology. This compound belongs to the class of isoindolinone derivatives and has been extensively studied for its diverse biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways and enzymes involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone exhibits various biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone in lab experiments is its diverse biological activity, which makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are various potential future directions for the study of 3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone. One potential direction is the development of novel therapeutic agents based on the compound's diverse biological activity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods and analogs of the compound could lead to the discovery of more potent and effective therapeutic agents.
Synthesis Methods
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone involves the reaction between 3-(methylthio)aniline and 3-(2-bromoacetyl)benzoic acid, followed by the cyclization of the resulting intermediate with imidazole in the presence of a base. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
3-hydroxy-3-(1H-imidazol-2-yl)-2-[3-(methylthio)phenyl]-1-isoindolinone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(3-methylsulfanylphenyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-13-6-4-5-12(11-13)21-16(22)14-7-2-3-8-15(14)18(21,23)17-19-9-10-20-17/h2-11,23H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDOCYQRQJEZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)


![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)


![N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)

